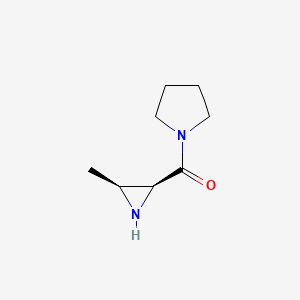
(2S,3R)-3-(Boc-amino)-2-hydroxy-4-(4-nitrophenyl)butyric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R)-3-(Boc-amino)-2-hydroxy-4-(4-nitrophenyl)butyric acid is a useful research compound. Its molecular formula is C15H20N2O7 and its molecular weight is 340.332. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Aminopeptidase Inhibitors
One of the key applications of (2S,3R)-3-(Boc-amino)-2-hydroxy-4-(4-nitrophenyl)butyric acid is in the synthesis of aminopeptidase inhibitors. Moon and Huh (1991) reported methods for synthesizing optically pure derivatives of this compound for use in creating inhibitors that target aminopeptidases, which are enzymes that play a role in various biological processes (Moon & Huh, 1991).
Peptide Synthesis
The compound has been utilized in peptide synthesis, especially involving the protection and activation of amino and hydroxyl groups. Matsueda and Walter (2009) discussed the use of the 3-nitro-2-pyridinesulfenyl (Npys) group as a novel selective protecting group for amino acids, indicating the potential use of this compound in this context (Matsueda & Walter, 2009).
Conformational Analysis in Peptides
Tressler and Zondlo (2014) synthesized derivatives of this compound, highlighting their use in conformational analysis of peptides. They showed that these amino acids exhibited distinct conformational preferences, essential for understanding peptide structure and function (Tressler & Zondlo, 2014).
Synthesis of Amino Acid Derivatives
McCord et al. (1981) utilized this compound in the synthesis of cis- and trans-3-amino-3,4-dihydro-1-hydroxy-4-methylcarbostyrils, demonstrating its utility in generating structurally complex amino acid derivatives (McCord, Smith, Tabb, & Davis, 1981).
Nucleophilic Addition Reactions
Sibiryakova et al. (2002) investigated the nucleophilic addition of amines to compounds structurally related to this compound, contributing to our understanding of the reactivity of such compounds (Sibiryakova et al., 2002).
Development of Bicyclic Amino Acids
Calmès et al. (2011) reported the use of a related compound in the synthesis of enantiopure trans-N-Boc-3-aminobicyclo[2.2.2]octane-2-carboxylic acids and their derivatives, illustrating the compound's role in creating bicyclic amino acids with potential biological applications (Calmès, Escale, Didierjean, & Martínez, 2011).
Enzymatic Reaction Studies
Willadsen and Eggerer (1975) conducted studies on the substrate stereochemistry of the enoyl-CoA hydratase reaction, where derivatives of this compound could be potentially relevant in understanding the enzymatic mechanisms (Willadsen & Eggerer, 1975).
Preparation of Optically Active Amino Acids
Shiraiwa et al. (2003) described the preparation of optically active amino acids using a similar compound, demonstrating its importance in the synthesis of chiral molecules, a critical aspect in pharmaceutical chemistry (Shiraiwa et al., 2003).
Hydrogen Bond Studies
Romero and Margarita (2008) utilized similar compounds in their studies on hydrogen bonding, an essential interaction in understanding molecular structures and interactions (Romero & Margarita, 2008).
Propiedades
IUPAC Name |
(2S,3R)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(4-nitrophenyl)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O7/c1-15(2,3)24-14(21)16-11(12(18)13(19)20)8-9-4-6-10(7-5-9)17(22)23/h4-7,11-12,18H,8H2,1-3H3,(H,16,21)(H,19,20)/t11-,12+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSNWSFSGQPYINB-NEPJUHHUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)[N+](=O)[O-])[C@@H](C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10669541 |
Source


|
| Record name | (2S,3R)-3-[(tert-Butoxycarbonyl)amino]-2-hydroxy-4-(4-nitrophenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10669541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112898-24-5 |
Source


|
| Record name | (2S,3R)-3-[(tert-Butoxycarbonyl)amino]-2-hydroxy-4-(4-nitrophenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10669541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2H-[1,2,3]Triazolo[4,5-c]pyridin-7-amine](/img/structure/B568402.png)

![2-[2-[2-[[2-[2-(2-Aminoethoxy)ethoxy]acetyl]amino]ethoxy]ethoxy]acetic acid](/img/structure/B568407.png)
![1-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-imidazole](/img/structure/B568410.png)



